molecular formula C13H12BrClN2O3 B13907123 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid

6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid

Cat. No.: B13907123
M. Wt: 359.60 g/mol
InChI Key: WJUDKENRBKAHJM-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid is a complex organic compound with a unique structure that includes bromine, chlorine, and a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions .

Properties

Molecular Formula

C13H12BrClN2O3

Molecular Weight

359.60 g/mol

IUPAC Name

6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carboxylic acid

InChI

InChI=1S/C13H12BrClN2O3/c14-7-5-8(15)11-9(6-7)17(16-12(11)13(18)19)10-3-1-2-4-20-10/h5-6,10H,1-4H2,(H,18,19)

InChI Key

WJUDKENRBKAHJM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=CC(=C3)Br)Cl)C(=N2)C(=O)O

Origin of Product

United States

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